molecular formula C16H18O7 B1587773 4-Methylumbelliferyl beta-L-fucopyranoside CAS No. 72601-82-2

4-Methylumbelliferyl beta-L-fucopyranoside

Cat. No. B1587773
CAS RN: 72601-82-2
M. Wt: 322.31 g/mol
InChI Key: CQKHENXHLAUMBH-NXPHAWEXSA-N
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Description

4-Methylumbelliferyl beta-L-fucopyranoside is a substrate for beta-L-fucosidase . It is used in various research applications . The empirical formula of this compound is C16H18O7 .


Molecular Structure Analysis

The molecular weight of 4-Methylumbelliferyl beta-L-fucopyranoside is 322.31 g/mol . The SMILES string representation of its structure is C[C@@H]1OC@@H=CC(=O)Oc3c2)C@@HC@H[C@@H]1O .


Chemical Reactions Analysis

4-Methylumbelliferyl beta-L-fucopyranoside is known to yield a blue fluorescent solution upon cleavage . It is used as a substrate in α-L-fucosidase 1 (α-L-FUCA-1) enzyme assays to convert it to the fluorescent product 4-methylumbelliferone (4MU) .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl beta-L-fucopyranoside is a powder that is soluble in DMF, yielding a clear, colorless to faintly yellow solution . It has a fluorescence λex of 360 nm and λem of 449 nm .

Scientific Research Applications

  • Enzyme Assays

    • Summary of Application : 4-Methylumbelliferyl beta-L-fucopyranoside is often used as a substrate in enzyme assays . Specifically, it has been used in assays for the enzyme α-L-fucosidase 1 (α-L-FUCA-1) .
    • Methods of Application : In these assays, the compound is converted to the fluorescent product 4-methylumbelliferone (4MU) by the action of the enzyme . This fluorescence can then be measured to determine the activity of the enzyme.
    • Results or Outcomes : The results of these assays can provide information on the distribution of the membrane-associated α-L-FUCA-1 of human sperm .
  • Plant Biology

    • Summary of Application : A study found that 4-Methylumbelliferyl alpha-L-fucopyranoside played a role in enhancing the drought tolerance of apple dwarfing rootstock .
    • Methods of Application : The plant growth was determined by exogenous application of 125 and 500 μM 4-MU under long-term drought condition .
    • Results or Outcomes : It was found that drought stress exerted severe influences on the plant’s growth .

properties

IUPAC Name

4-methyl-7-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHENXHLAUMBH-NXPHAWEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159222
Record name 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl beta-L-fucopyranoside

CAS RN

72601-82-2
Record name 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72601-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-((6-Deoxy-beta-L-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072601822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(6-deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylumbelliferyl beta-L-fucopyranoside
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